Cas no 2060063-38-7 (N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide)

2060063-38-7 structure
Nom du produit:N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
Numéro CAS:2060063-38-7
Le MF:C11H17IN2O3
Mégawatts:352.168755292892
MDL:MFCD30497516
CID:4635771
PubChem ID:125448991
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
-
- MDL: MFCD30497516
- Piscine à noyau: 1S/C11H17IN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15)
- La clé Inchi: IOUDKSKYBADFKN-UHFFFAOYSA-N
- Sourire: N1C=C(I)C=C1C(NCC(OCC)OCC)=O
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306250-1.0g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 1g |
$1057.0 | 2023-05-30 | |
Enamine | EN300-306250-5g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 5g |
$3065.0 | 2023-09-05 | |
Enamine | EN300-306250-10g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 10g |
$4545.0 | 2023-09-05 | |
1PlusChem | 1P01B75U-1g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 1g |
$1210.00 | 2025-03-19 | |
A2B Chem LLC | AW01314-1g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 1g |
$1148.00 | 2024-04-20 | |
1PlusChem | 1P01B75U-2.5g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 2.5g |
$2622.00 | 2023-12-19 | |
1PlusChem | 1P01B75U-5g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 5g |
$3851.00 | 2023-12-19 | |
A2B Chem LLC | AW01314-50mg |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 50mg |
$293.00 | 2024-04-20 | |
Enamine | EN300-306250-0.1g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 0.1g |
$366.0 | 2023-09-05 | |
Enamine | EN300-306250-0.5g |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
2060063-38-7 | 95% | 0.5g |
$824.0 | 2023-09-05 |
N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Littérature connexe
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
2060063-38-7 (N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide) Produits connexes
- 2229332-39-0(2,2-difluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-ol)
- 1536847-35-4(2-Fluoro-N-hydroxynicotinimidamide)
- 131675-40-6(2-Butenoic acid, 4,4,4-trifluoro-3-phenyl-, methyl ester, (2E)-)
- 2055119-39-4(1,3-Oxazole-4-carboxylic acid hydrochloride)
- 2580206-63-7((1r,3r)-3-{(benzyloxy)carbonylamino}-1-phenylcyclobutane-1-carboxylic acid)
- 2031260-37-2(8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride)
- 2229641-17-0(3-(4-nitrobut-3-en-1-yl)-1H-indole)
- 1417713-93-9(3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid)
- 1344325-94-5(N-[(6-Methoxypyridin-3-yl)methyl]acetamide)
- 953221-70-0(2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:2060063-38-7)N-(2,2-diethoxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Pureté:99%
Quantité:1g
Prix ($):680.0